1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is an organic compound that belongs to the class of amino acids and derivatives. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Vorbereitungsmethoden
The synthesis of 1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid typically involves the protection of the amino group with a benzyloxycarbonyl group. One common method is to react the corresponding amino acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Amino acid+Benzyl chloroformate→1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a palladium catalyst, and nucleophiles like amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of fine chemicals and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid involves its role as a protected amino acid. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon removal of the protecting group, the free amino acid can participate in various biochemical processes, including peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(((Benzyloxy)carbonyl)amino)-2-methylcyclohexane-1-carboxylic acid include other benzyloxycarbonyl-protected amino acids, such as:
- 2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid
- (S)-2-(((Benzyloxy)carbonyl)amino)-2-phenylacetic acid
- ®-2-(((Benzyloxy)carbonyl)amino)-2-(4-hydroxyphenyl)acetic acid
These compounds share the benzyloxycarbonyl protecting group but differ in the structure of the amino acid moiety. The uniqueness of this compound lies in its specific cyclohexane ring structure, which can impart different chemical and biological properties compared to other benzyloxycarbonyl-protected amino acids.
Eigenschaften
Molekularformel |
C16H21NO4 |
---|---|
Molekulargewicht |
291.34 g/mol |
IUPAC-Name |
2-methyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H21NO4/c1-12-7-5-6-10-16(12,14(18)19)17-15(20)21-11-13-8-3-2-4-9-13/h2-4,8-9,12H,5-7,10-11H2,1H3,(H,17,20)(H,18,19) |
InChI-Schlüssel |
IQBZPLVGKCQSQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.